What are the chemical properties of Bis-PCBM?
What are the chemical properties of Bis-PCBM?
An In-depth Technical Guide to the Chemical Properties of Bis(phenyl-C61-butyric acid methyl ester) (Bis-PCBM)
Introduction
Bis(phenyl-C61-butyric acid methyl ester), commonly known as Bis-PCBM, is a fullerene derivative that has garnered significant attention in the field of organic electronics, particularly for its application as an electron acceptor in organic photovoltaics (OPVs) and as an electron transport layer in perovskite solar cells.[1][2] Unlike its mono-adduct counterpart, PCBM, Bis-PCBM possesses two functional groups attached to the C60 cage. This structural modification results in shallower molecular orbital energy levels, which can lead to a higher open-circuit voltage (Voc) in solar cell devices.[1][3][4] However, the synthesis of Bis-PCBM typically yields a complex mixture of structural isomers, which introduces energetic and morphological disorder, potentially impacting device performance and stability.[1][5][6] This guide provides a detailed overview of the core chemical properties of Bis-PCBM, focusing on the characteristics of its purified isomers.
Molecular Structure and Isomerism
The addition of two phenyl-butyric acid methyl ester groups to the C60 fullerene cage can occur at numerous positions, leading to a variety of isomers.[7] Extensive research has led to the successful isolation and purification of 19 distinct isomers of Bis-PCBM.[1][8] The molecular structures of these isomers have been identified through a combination of ¹³C NMR spectroscopy, UV-Vis absorption spectroscopy, and High-Performance Liquid Chromatography (HPLC) retention time analysis.[5][8][9]
The isomers are classified based on their molecular point group symmetry, which significantly influences their physical and electronic properties. The identified symmetries include C1 (seven isomers), Cs (four isomers), C2 (six isomers), C2v (one isomer), and C2h (one isomer).[8][10] This structural variation is a key determinant of properties such as crystallinity, solubility, and energy levels.[1][3]
Electronic Properties
The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for the application of Bis-PCBM in electronic devices. These levels are typically shallower (less negative) than those of PCBM.[1][3] The LUMO level of Bis-PCBM isomers can be up to 170 meV shallower than that of PCBM, which is advantageous for increasing the open-circuit voltage in solar cells.[1][2][4]
The energy levels of Bis-PCBM isomers have been determined in both solution and solid (thin film) states, with values varying significantly among different isomers.
| Property | Method | Value Range (eV) | Reference(s) |
| HOMO (Solution) | Cyclic Voltammetry | -5.673 to -5.444 | [11] |
| LUMO (Solution) | Cyclic Voltammetry | -3.901 to -3.729 | [11] |
| HOMO–LUMO Gap | Cyclic Voltammetry | 1.664 to 1.883 | [11] |
| HOMO (Thin Film) | UPS | -6.27 to -6.10 | [3] |
| LUMO (Thin Film) | UPS + UV-Vis | -4.63 to -4.47 | [3] |
| LUMO (General) | Not Specified | -3.6 | [12] |
Experimental Protocols
Cyclic Voltammetry (CV): Cyclic voltammetry is the standard method for determining the HOMO and LUMO energy levels of molecules in solution.[13] The measurements are typically performed in a three-electrode cell configuration. The working electrode is often glassy carbon, the counter electrode is a platinum wire, and a silver wire or Ag/AgCl serves as a quasi-reference or reference electrode, respectively. The system is calibrated using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard, whose oxidation potential is set to a specific value (e.g., -4.8 eV or -5.1 eV) relative to the vacuum level. The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO levels, respectively.[13][14]
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to measure the electronic structure of materials in the solid state (thin films).[1][3] The experiment involves irradiating a thin film of the material with a high-energy ultraviolet light source, typically a He discharge lamp (HeI, 21.22 eV).[1][3] The kinetic energy of the photoemitted electrons is analyzed to determine the work function and the energy of the HOMO level relative to the Fermi level.[3] The LUMO level is then estimated by adding the optical bandgap (determined from the onset of absorption in the UV-Vis spectrum) to the HOMO energy level.[3]
Thermal Properties
The thermal stability of Bis-PCBM is a crucial factor for the operational lifetime of organic electronic devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate its behavior at elevated temperatures.
Isolated Bis-PCBM isomers demonstrate significantly higher thermal stability compared to the as-synthesized isomer mixture.[1][3] The decomposition temperature of pure isomers is comparable to that of PCBM.
| Sample | Technique | Event | Temperature (°C) | Weight Loss (%) | Reference(s) |
| Isolated Isomer | TGA | Onset of Major Decomposition | ~390 | - | [1][3] |
| TGA | Mass Loss between 390-500°C | - | 16 | [1][3] | |
| TGA | Residual Solvent Evaporation (Toluene) | ~110 | ~3 | [1] | |
| Isomer Mixture | TGA | Onset of Major Decomposition | ~340 | - | [1][3] |
| PCBM (for ref.) | TGA | Onset of Major Decomposition | ~395 | - | [1][3] |
| TGA | Residual Solvent Evaporation | ~245 | ~1 | [1] | |
| Bis-PCBM Mixture | DSC | No noticeable phase transition (Amorphous) | - | - | [15] |
| PCBM (for ref.) | DSC | Crystallization Temperature | 249 | - | [15] |
| DSC | Melting Temperature | 285 | - | [15] |
Experimental Protocols
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[16] The instrument heats a small amount of the material on a precision balance at a constant rate.[17] The resulting data, a thermogram, plots mass percentage versus temperature, revealing decomposition temperatures, moisture or solvent content, and the overall thermal stability of the material.[1][3][16]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16][18] It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.[15][18] For Bis-PCBM, DSC analysis has shown that the isomer mixture is largely amorphous, as it does not exhibit clear crystallization or melting peaks, unlike PCBM which shows distinct phase transitions.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
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- 3. Structure–Property Relationships for the Electronic Applications of Bis-Adduct Isomers of Phenyl-C61 Butyric Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Relationship between molecular properties and degradation mechanisms of organic solar cells based on bis-adducts of phenyl-C61 butyric acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. Purification and electronic characterisation of 18 isomers of the OPV acceptor material bis-[60]PCBM - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Bis-PCBM | SOL5062 | Solaris Chem [solarischem.com]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
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